11,21-Dimethyltritriacontane

描述

属性

CAS 编号 |

85046-05-5 |

|---|---|

分子式 |

C35H72 |

分子量 |

492.9 g/mol |

IUPAC 名称 |

11,21-dimethyltritriacontane |

InChI |

InChI=1S/C35H72/c1-5-7-9-11-13-15-16-19-23-27-31-35(4)33-29-25-21-17-20-24-28-32-34(3)30-26-22-18-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |

InChI 键 |

XTWFUIZBLNXGHB-UHFFFAOYSA-N |

规范 SMILES |

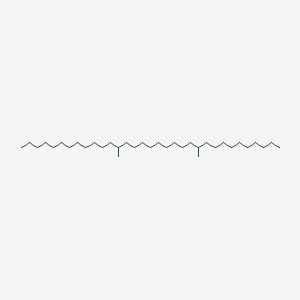

CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |

产品来源 |

United States |

Occurrence and Biogeochemical Significance of 11,21 Dimethyltritriacontane

Natural Occurrence of Branched Long-Chain Alkanes in Biological Systems

Branched long-chain alkanes, including dimethylalkanes like 11,21-dimethyltritriacontane, are a diverse group of hydrocarbons found across various biological systems. Their presence is significant not only for the physiology of the organisms themselves but also as chemical markers in broader ecological and geochemical contexts.

Long-chain branched alkanes are considered important biomarkers for microbial contributions to sedimentary organic matter. unl.pt While the direct synthesis of this compound by specific microbial species is not extensively documented, the production of various branched alkanes by bacteria and algae is well-established. For instance, cyanobacteria are known to produce significant quantities of 7- and 8-methylheptadecanes. unl.ptpnas.org The hydrocarbon fractions of some cyanobacteria can contain a complex mixture of mono-, di-, and trimethylheptadecanes. unl.pt

The origins of many long-chain branched alkanes, particularly those with quaternary carbons (BAQCs), are still being investigated, but evidence points towards microbial sources such as bacteria or algae. frontiersin.org Speculated producers include prokaryotes, nonphotosynthetic sulfide-oxidizing bacteria, thermophilic and thiophilic bacteria, heterotrophic bacteria, cyanobacteria, and green algae. frontiersin.org The presence of these compounds in environments like deep-sea hydrothermal reservoirs supports a biogenic origin rather than contamination. frontiersin.org The distribution of these branched alkanes in sediments often correlates with biomarkers for bacteria and algae, suggesting a link to microbial activity. frontiersin.orgresearchgate.net For example, a strong correlation has been found between certain long-chain branched alkanes and short-chain n-alkanes derived from aquatic heterotrophic bacteria. frontiersin.org

While the primary focus of long-chain branched alkanes is often on microbial and insect sources, they are also present in terrestrial ecosystems. The leaf waxes of higher plants are a major source of long-chain n-alkanes, which serve as protective barriers. csic.es Although less common than n-alkanes, branched alkanes can also be components of plant cuticular waxes.

In the animal kingdom, these compounds are integral to the chemical ecology of various species. For instance, they can be found in the cuticular lipids of vertebrates and invertebrates, where they play roles in preventing desiccation and in chemical communication.

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that prevents water loss and protects against pathogens. researchgate.netresearchgate.net Beyond this primary physiological role, CHCs serve as a complex chemical language, mediating social interactions, species and sex recognition, and mate choice. researchgate.netmdpi.comnih.gov These CHC profiles are often species- and sex-specific and can consist of a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, including dimethylalkanes like this compound. researchgate.netresearchgate.net

Lariophagus distinguendus : In the pteromalid wasp Lariophagus distinguendus, a parasitoid of beetle larvae, this compound (in a mixture with 11,15-dimethyltritriacontane) has been identified as a significant component of its cuticular hydrocarbon profile. cambridge.orguni-regensburg.de These compounds contribute to the chemical signature that can vary depending on the host the wasp was reared on. cambridge.org

Mischocyttarus spp. : The social wasp Mischocyttarus consimilis has a particularly complex CHC profile, with this compound being one of the exclusive compounds identified in this species compared to other related species. scielo.br The application of juvenile hormone to larvae of M. consimilis was found to alter the cuticular chemical composition of newly emerged females, with this compound and 11,15-dimethyltritriacontane (B3053924) being among the most important compounds for distinguishing between treated and control groups. researchgate.net

Glossina tachinoides : This species of tsetse fly, a vector for African trypanosomiasis, also features dimethylalkanes in its CHC profile. wikipedia.org Specifically, this compound has been identified as one of the seven dimethylalkanes in the cuticular lipids of G. tachinoides. researchgate.net In the related species Glossina morsitans morsitans, 11,15-dimethyl-tritriacontane is a dominant compound in the CHC profile of males. nih.gov In a study of the sex pheromone of Glossina tachinoides, a minor amount of 11,21-dimethylheptatriacontane was found alongside the major isomers 11,23- and 13,25-dimethylheptatriacontane. researchgate.net

Table 1: Detection of this compound in Select Insect Species

| Species | Family | Common Name | Role of Compound |

|---|---|---|---|

| Lariophagus distinguendus | Pteromalidae | Parasitoid Wasp | Component of host-dependent cuticular hydrocarbon profile cambridge.orguni-regensburg.de |

| Mischocyttarus consimilis | Vespidae | Social Wasp | Exclusive cuticular hydrocarbon, profile altered by juvenile hormone scielo.brresearchgate.net |

| Glossina tachinoides | Glossinidae | Tsetse Fly | Component of cuticular hydrocarbons researchgate.net |

The chemical composition of an insect's CHC profile can be influenced by its environment, particularly its diet. This is especially evident in parasitoid insects, where the host serves as the sole food source during larval development. uni-regensburg.de Studies on the wasp Lariophagus distinguendus have shown that its CHC profile, including the relative abundance of compounds like the 11,21-/11,15-dimethyltritriacontane mixture, varies significantly depending on the beetle host species it was reared on. cambridge.org This host-dependent variation suggests that host shifts could potentially lead to changes in mate recognition signals, which may contribute to reproductive isolation and, over time, speciation. uni-regensburg.de This phenomenon is not limited to parasitoids; the CHC profiles of ticks have also been observed to vary based on their seabird host. biorxiv.org The acquisition of CHC precursors from the host's lipids is a likely mechanism for this variation. biorxiv.org

Presence as Cuticular Hydrocarbons in Insect Species

Geochemical Distribution and Biomarker Applications of Branched Alkanes

Branched alkanes, due to their specific biological origins and high preservation potential, are valuable biomarkers in geochemistry. csic.esfrontiersin.org They provide insights into the sources of organic matter in sediments and petroleum source rocks, ancient microbial ecosystems, and paleoenvironmental conditions. frontiersin.orgresearchgate.net

Long-chain branched alkanes with quaternary carbon atoms (BAQCs) have been detected in sediments dating from the Paleoproterozoic Era to the present. frontiersin.orgfrontiersin.org Their presence in ancient sediments, where contamination from modern sources has been ruled out, underscores their utility as indicators of past biological activity. researchgate.net The distribution of different series of branched alkanes can vary with paleoenvironmental conditions. For instance, some studies suggest that the dominant carbon number in certain BAQC series may reflect past climate, with lower carbon numbers being more prevalent in warmer, humid climates and higher carbon numbers in colder, arid climates. frontiersin.org

The occurrence of branched hydrocarbons in organic matter is often considered indicative of a bacterial contribution to marine sediments. unl.pt The analysis of specific branched alkanes, in conjunction with other lipid biomarkers, allows geochemists to reconstruct past depositional environments and the types of organisms that inhabited them. nih.gov However, the potential for contamination from anthropogenic sources, such as plastics, must always be carefully assessed when interpreting the presence of branched alkanes in geological samples. researchgate.net

Utilization of Branched Alkanes as Biogeochemical Indicators

Branched alkanes are valuable biogeochemical indicators used to interpret the source of organic matter, reconstruct past environmental conditions, and understand decompositional and diagenetic processes that have occurred over geological time. csic.escopernicus.org

The distribution and type of alkanes in sediments can help distinguish between organic matter derived from terrestrial (land-based) and aquatic (water-based) sources. csic.esescholarship.org High molecular weight n-alkanes with an odd-over-even carbon number preference are typically associated with the leaf waxes of higher terrestrial plants. csic.es In contrast, organic matter from aquatic sources like algae and bacteria often contains a different distribution of alkanes. csic.esfrontiersin.org

Branched and cyclic alkanes, in particular, are often linked to microbial or bacterial origins. copernicus.org For instance, studies on ancient permafrost have identified branched and cyclic alkanes as likely originating from microbial or bacterial sources in Holocene-era sediments. copernicus.org Similarly, in some lake sediments, a high abundance of long-chain branched alkanes has been correlated with organic matter from aquatic heterotrophic bacteria. frontiersin.org The presence of specific mid-chain branched alkanes has been proposed as a biomarker for cyanobacteria. csic.es

| Organic Matter Source | Associated Alkane Biomarkers | Reference |

|---|---|---|

| Terrestrial Higher Plants | High molecular weight odd-numbered n-alkanes (e.g., n-C27, n-C29, n-C31) | csic.es |

| Marine Algae | Lower molecular weight n-alkanes (e.g., maximum at n-C17) with no strong odd/even preference | csic.es |

| Bacteria | n-alkanes in the C17 to C32 range with no marked odd/even preference; branched and cyclic alkanes | csic.escopernicus.org |

| Cyanobacteria | Mid-chain branched alkanes (e.g., 7- and 8-methylheptadecanes) | csic.es |

Branched alkanes also serve as proxies for reconstructing past environmental conditions (paleoenvironments). csic.es For example, the occurrence of specific mid-chain branched methylheptadecanes has been suggested as an indicator of hypersaline (high salt) environments, potentially linked to cyanobacteria that thrive in such conditions. csic.es

Furthermore, certain types of branched alkanes, such as those with quaternary carbon atoms (BAQCs), have been linked to specific redox conditions. Their presence in sediments has been associated with sulfide-rich environments, and they are often absent in oxygenated water columns, making them a potential indicator for anoxic (low oxygen) paleoenvironments. researchgate.net While this compound is not a BAQC, the principle of using specific branched alkane structures to infer past oxygen levels and salinity is a key aspect of their biogeochemical application. csic.esresearchgate.net

The composition of alkanes in sediments is not only a reflection of the original source organisms but also of the subsequent processes of microbial decomposition and diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock). copernicus.org Branched alkanes are often more resistant to biodegradation than their straight-chain counterparts. nih.gov This differential preservation makes the ratio of branched to n-alkanes a useful indicator of the extent of biodegradation that crude oil or sedimentary organic matter has undergone. nih.gov

The presence of iso- and anteiso-branched fatty acids, which are related to branched alkanes, has been used to indicate high levels of microbial decomposition in ancient permafrost layers. copernicus.org The carbon preference index (CPI), which measures the predominance of odd-over-even chain length n-alkanes, decreases as organic matter decomposes, providing another tool to assess diagenetic alteration. copernicus.org The relative abundance and specific structures of branched alkanes can thus offer clues about the post-depositional history of the organic matter. csic.escopernicus.org

Environmental Presence and Distribution of Branched Alkanes

Atmospheric Occurrence as Precursors for Secondary Organic Aerosol Formation

Branched alkanes are a significant component of hydrocarbons emitted into the urban atmosphere. copernicus.org These compounds are classified as intermediate volatility organic compounds (IVOCs), which are now recognized as important precursors to the formation of secondary organic aerosols (SOA). nih.govacs.org SOA is formed in the atmosphere through the oxidation of various precursor hydrocarbon vapors and plays a considerable role in climate, cloud formation, and human health. copernicus.org

When branched alkanes are released into the atmosphere, they can undergo oxidation reactions, primarily initiated by the hydroxyl (OH) radical. acs.org These reactions lead to the formation of lower volatility products that can then partition into the particle phase, creating SOA. tandfonline.com Research has shown that the molecular structure of the alkane, including its size and the degree of branching, is a dominant factor in determining its potential to form SOA. acs.orgrsc.org For alkanes with the same number of carbon atoms, branched alkanes generally produce a lower mass of SOA compared to linear or cyclic alkanes. acs.org The position of the methyl branch on the carbon backbone also influences the SOA yield. acs.org

| Alkane Structure (at equivalent carbon number) | Relative SOA Mass Yield | Reference |

|---|---|---|

| Cyclic Alkanes | High | acs.org |

| Linear Alkanes | Medium | acs.org |

| Branched Alkanes | Low | acs.org |

Analytical Techniques for Structural Elucidation and Quantification of 11,21 Dimethyltritriacontane

Chromatographic Methodologies

Chromatography is the cornerstone for separating 11,21-Dimethyltritriacontane from complex mixtures and assessing its purity. Gas chromatography is the most widely employed technique for the analysis of volatile and semi-volatile hydrocarbons such as this.

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile compounds in a mixture. birchbiotech.com The separation is based on the differential partitioning of compounds between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. birchbiotech.com For a high-molecular-weight compound like this compound, the choice of column and temperature programming is critical. The boiling point of a hydrocarbon is directly correlated with its chain length, which is a main criterion for its detectability by GC. mdpi.com

Purity assessment by GC is typically achieved by calculating the relative peak area. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak), and the result is expressed as a percentage. birchbiotech.com This method provides a quantitative measure of purity, assuming all components of the mixture have been successfully separated and detected.

Standard gas chromatography-mass spectrometry (GC-MS) methods have limitations in detecting hydrocarbons with a chain length beyond approximately C40. mdpi.com This is because the high temperatures required to vaporize these large molecules can exceed the thermal stability of the GC columns, which often have a temperature limit of around 325 °C. mdpi.com

High-Temperature Gas Chromatography (HTGC) utilizes specially fabricated columns capable of operating at temperatures as high as 400 °C. mdpi.com This extended temperature range enables the analysis of very long-chain hydrocarbons that would otherwise be undetectable. HTGC is therefore essential for the analysis of complex mixtures that may contain compounds like this compound alongside even larger hydrocarbons, providing a more complete profile of the sample. mdpi.comresearchgate.net

Preparative Gas Chromatography (Prep-GC) is a modification of analytical GC designed to isolate and collect purified components of a mixture. While analytical GC focuses on identifying and quantifying the components, Prep-GC is used to obtain sufficient quantities of a pure compound for further analysis, such as structural confirmation by other spectroscopic methods or for use as a reference standard. In the context of complex natural extracts, such as those from insects, crude extracts are often first fractionated to separate compounds into classes like straight-chain alkanes and methyl-branched alkanes. pnas.org These fractions can then be subjected to further purification steps, including preparative chromatography, to isolate individual branched alkanes like this compound in high purity. pnas.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. cranfield.ac.uk As the separated components, including this compound, elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical "fingerprint," which can be compared against spectral libraries for identification. thermofisher.com

GC-MS is a well-established and widely used technique for the identification and characterization of cuticular hydrocarbons in insects and other complex organic mixtures. cranfield.ac.uknih.gov For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing higher sensitivity and selectivity compared to full scan mode. thermofisher.com

Table 1: Typical GC-MS Operating Parameters for Long-Chain Alkane Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 290 °C - 320 °C | Ensures rapid vaporization of high-boiling-point analytes. nih.gov |

| Column Type | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good separation of non-polar hydrocarbons based on boiling point and structure. nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. nih.gov |

| Oven Program | Initial temp 150 °C, ramp at 5 °C/min to 320 °C | A programmed temperature increase is crucial to elute compounds with a wide range of boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces repeatable fragmentation patterns for library matching. nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.comresearchgate.net |

| Detector Temperature | 325 °C | Prevents condensation of high-boiling-point analytes in the detector. nih.gov |

Despite its power, standard GC-MS with electron ionization (EI) has significant limitations in the structural elucidation of branched alkanes. researchgate.net Mass spectrometry alone is often insufficient for distinguishing between closely related isomers. labioscientific.com

Key limitations include:

Similar Fragmentation: Positional isomers of dimethyl-branched alkanes often produce very similar mass spectra. The high energy of electron ionization leads to extensive fragmentation, and the resulting patterns may lack unique ions that can pinpoint the exact locations of the methyl branches. researchgate.netyoutube.com

Weak Molecular Ions: For long-chain alkanes, the molecular ion peak (the peak representing the intact molecule) is often very weak or completely absent in EI spectra. researchgate.netyoutube.com This makes it difficult to confirm the molecular weight of the compound.

Co-elution: Isomers with similar boiling points may not be fully separated by the GC column, leading to overlapping peaks that complicate spectral interpretation. youtube.com

To overcome these challenges, researchers may employ very long (e.g., 100 m) capillary columns for better separation and use retention indices (Kovats indices) in conjunction with mass spectra for tentative identification. researchgate.net However, definitive identification often requires more advanced techniques or comparison with synthesized authentic standards.

GC-MS is exceptionally well-suited for analyzing target compounds within a complex sample matrix, such as environmental samples, biological fluids, or natural product extracts. thermofisher.comnih.govepa.gov The chromatographic step serves to separate the analyte of interest, like this compound, from hundreds of other components in the matrix. nih.gov The mass spectrometer then provides selective detection, minimizing interferences from co-eluting matrix components. labioscientific.com This capability is crucial in fields like forensic entomology, where the profile of cuticular hydrocarbons can be used to identify insect species from minimal evidence, such as empty puparial cases. nih.gov The analysis of these complex biological samples relies on GC-MS to separate and identify a wide range of n-alkanes, monomethylalkanes, and dimethylalkanes. nih.gov

High-Performance Liquid Chromatography (HPLC) in Hydrocarbon Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of large, non-volatile, or thermally unstable molecules like this compound, which are not readily amenable to gas chromatography. basicmedicalkey.com The separation in HPLC is based on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For nonpolar compounds like long-chain alkanes, reversed-phase HPLC is the most common mode.

In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., mixtures of acetonitrile, methanol, or isopropanol). The separation mechanism relies on the hydrophobic interactions between the long alkyl chains of the analyte and the stationary phase. Less polar, higher molecular weight hydrocarbons interact more strongly with the stationary phase, resulting in longer retention times.

Due to the lack of a UV-absorbing chromophore in saturated hydrocarbons, conventional UV detectors are unsuitable. Instead, universal detectors such as Refractive Index Detectors (RID) or Evaporative Light Scattering Detectors (ELSD) are employed. ELSD is often preferred for its higher sensitivity and compatibility with gradient elution, which is necessary for analyzing complex hydrocarbon mixtures with a wide range of polarities. lcms.cz Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures. d-nb.info

Table 1: Typical HPLC Conditions for Long-Chain Alkane Analysis

| Parameter | Condition | Rationale |

| Column | C18 or C30 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides strong hydrophobic retention necessary for separating high molecular weight alkanes. |

| Mobile Phase | Gradient of Acetonitrile and Dichloromethane/Isopropanol | Allows for the elution of a wide range of hydrocarbons with varying chain lengths and branching. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical scale columns to ensure efficient separation. |

| Column Temp. | 30-50 °C | Elevated temperatures can improve solubility and reduce mobile phase viscosity, leading to better peak shape. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | Universal detection methods suitable for non-chromophoric compounds like alkanes. |

| Injection Vol. | 10 - 50 µL | Dependent on sample concentration and method sensitivity. |

Spectroscopic and Advanced Mass Spectrometric Techniques

Fourier Transform Infrared (FTIR) Spectroscopy in Hydrocarbon Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For alkanes like this compound, the spectrum is characterized by absorptions arising from C-H stretching and bending vibrations. orgchemboulder.com

The key diagnostic regions in the FTIR spectrum of a long-chain branched alkane include:

C-H Stretching: Strong absorption bands between 3000 and 2850 cm⁻¹ are characteristic of C-H bonds in methyl (CH₃) and methylene (CH₂) groups. orgchemboulder.comspectroscopyonline.com The presence of methine groups (tertiary carbons at the branch points) also contributes to this region. spectroscopyonline.com

C-H Bending (Scissoring): Absorptions in the 1470-1450 cm⁻¹ range are due to the scissoring vibrations of CH₂ and CH₃ groups. orgchemboulder.com

CH₃ Bending (Rocking): A characteristic band for methyl groups appears between 1370-1350 cm⁻¹. orgchemboulder.com The intensity of this peak relative to the methylene scissoring peak can provide a qualitative indication of the degree of branching.

CH₂ Rocking: A peak around 725-720 cm⁻¹ indicates the presence of four or more consecutive methylene units in a chain. orgchemboulder.comspectroscopyonline.com The absence or weakness of this peak can suggest significant branching or shorter chain segments between branch points.

For very long-chain alkanes, progression bands related to the length of all-trans chain segments may be observed at low temperatures, providing further structural information. shu.ac.uk

Table 2: Characteristic FTIR Absorption Bands for Alkanes

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| -CH₃ | Symmetric & Asymmetric Stretch | 2962 & 2872 | Strong |

| -CH₂- | Symmetric & Asymmetric Stretch | 2926 & 2853 | Strong |

| >CH- | Stretch | ~2890 | Weak |

| -CH₂- & -CH₃ | Bending (Scissoring) | 1470 - 1450 | Medium |

| -CH₃ | Bending (Rocking) | 1370 - 1350 | Medium-Weak |

| -(CH₂)n≥4- | Rocking | 725 - 720 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural elucidation of organic molecules, including complex branched alkanes. vscht.cz Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an alkane, signals for protons on methyl, methylene, and methine groups appear in a narrow, crowded region, typically between 0.7 and 1.5 ppm. openochem.org While individual peak assignment can be challenging, the integral (area under the peaks) provides a precise ratio of the number of protons in different environments. This can be used to confirm the ratio of methyl to methylene/methine protons, which must be consistent with the proposed structure of this compound.

¹³C NMR Spectroscopy: ¹³C NMR is particularly informative as it often provides a distinct signal for each chemically non-equivalent carbon atom. docbrown.infoyoutube.com For a symmetric molecule like this compound, the number of unique carbon signals will be fewer than the total of 35 carbons. The chemical shifts are indicative of the carbon type: methyl carbons are the most shielded (appearing upfield, ~10-25 ppm), followed by methylene carbons (~20-40 ppm), and methine carbons at the branch points (~30-45 ppm). openochem.org Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the confirmation of the branching structure. For highly complex spectra, 2D NMR techniques like COSY (Correlation Spectroscopy) can establish connectivity between adjacent protons. nih.govacs.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | Terminal methyl groups | 14 |

| Primary (CH₃) | Branch methyl groups | 19 - 23 |

| Secondary (CH₂) | Internal chain carbons | 22 - 35 |

| Tertiary (CH) | Branch point carbons (C11, C21) | 35 - 45 |

Field Ionization Mass Spectrometry (FIMS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for High Molecular Weight Hydrocarbons

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For large, non-polar molecules that are prone to fragmentation, specialized "soft" ionization techniques are required.

Field Ionization Mass Spectrometry (FIMS): FIMS is a soft ionization method that subjects the analyte to a very high electric field, causing ionization via quantum tunneling with minimal energy transfer to the molecule. slideshare.netuky.edu This process results in mass spectra dominated by the molecular ion (M⁺˙) with very little to no fragmentation. scripps.educaltech.edu This makes FIMS exceptionally useful for unambiguously determining the molecular weight of thermally labile or high-molecular-weight alkanes like this compound (C₃₅H₇₂; MW = 492.95 g/mol ). nist.govwikipedia.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS is renowned for its ultra-high resolving power and exceptional mass accuracy (often sub-ppm). researchgate.netyale.edu When coupled with an appropriate ionization source, FT-ICR-MS can resolve species that differ in mass by only a few millidaltons, which is critical for analyzing complex hydrocarbon mixtures. researchgate.net Its high mass accuracy allows for the confident assignment of an elemental formula (e.g., C₃₅H₇₂) from the exact mass measurement, providing the highest level of confidence in compound identification. wikipedia.orgacs.org

Table 4: Comparison of FIMS and FT-ICR-MS for Hydrocarbon Analysis

| Feature | Field Ionization MS (FIMS) | Fourier Transform ICR MS (FT-ICR-MS) |

| Ionization Principle | Quantum tunneling in a high electric field. slideshare.net | Various (e.g., ESI, APPI); ions are trapped in a magnetic field. wikipedia.org |

| Fragmentation | Minimal to none ("soft" ionization). scripps.edu | Controllable; depends on the ion source and experimental setup. |

| Primary Use | Unambiguous molecular weight determination. caltech.edu | Precise mass measurement and elemental formula determination. yale.eduacs.org |

| Resolving Power | Low to moderate. | Ultra-high (> 1,000,000). researchgate.net |

| Mass Accuracy | Moderate. | Excellent (< 1 ppm). researchgate.net |

| Application | Analysis of thermally labile, high MW compounds; hydrocarbon mixtures. wikipedia.org | "Petroleomics," analysis of highly complex mixtures. researchgate.net |

Sample Preparation and Extraction Protocols for Branched Alkanes from Diverse Matrices

The isolation of this compound from its natural matrix (e.g., plant cuticles, sediments, or petroleum fractions) is a critical prerequisite for accurate analysis. The choice of extraction and cleanup protocol depends heavily on the matrix type and the concentration of the target analyte.

Solvent Extraction: This is the most common initial step. For isolating non-polar alkanes, non-polar solvents like n-hexane, heptane, or cyclohexane are used. Soxhlet extraction is a classical and exhaustive method for solid samples. A more modern and efficient approach is Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to reduce extraction time and solvent consumption. epa.govresearchgate.net

Cleanup and Fractionation: Co-extracts such as lipids, pigments, and polar compounds must be removed. This is typically achieved using column chromatography or solid-phase extraction (SPE).

Adsorption Chromatography: A glass column packed with an adsorbent like silica gel or alumina is used. The crude extract is loaded onto the column, and solvents of increasing polarity are used for elution. The saturated alkanes, being the least polar, are eluted first with a non-polar solvent like hexane. scielo.br

Solid-Phase Extraction (SPE): SPE cartridges containing silica or other sorbents offer a faster and more convenient alternative to traditional column chromatography for sample cleanup.

Specialized Protocols:

Plant Cuticular Waxes: Extraction often involves dipping the plant material (e.g., leaves) in a solvent like hexane or chloroform for a short period to dissolve the surface waxes without extracting internal lipids. epa.gov

Sediments and Soils: After solvent extraction, an activated copper column may be used to remove elemental sulfur. The extract is then fractionated using adsorption chromatography to isolate the aliphatic hydrocarbon fraction. scielo.br

Petroleum: Crude oil is often fractionated into saturates, aromatics, resins, and asphaltenes (SARA) prior to detailed analysis. The saturated fraction, containing the branched alkanes, is then analyzed further.

Table 5: Extraction and Cleanup Strategies for Branched Alkanes

| Matrix | Extraction Method | Cleanup/Fractionation Technique | Key Considerations |

| Plant Material | Solvent dipping (Hexane); Accelerated Solvent Extraction (ASE). epa.govresearchgate.net | Column chromatography (Silica/Alumina); SPE. | Minimize extraction of internal lipids; remove pigments like chlorophyll. |

| Soils & Sediments | Soxhlet extraction (Hexane/DCM); ASE. scielo.br | Sulfur removal (activated copper); Column chromatography. | Matrix can be complex; potential for contamination from biodegraded petroleum. scielo.br |

| Petroleum Fractions | Direct analysis or SARA fractionation. | Urea adduction (to remove n-alkanes); Adsorption chromatography. | Highly complex matrix requiring extensive fractionation to isolate branched alkanes. |

| Biological Tissues | Liquid-liquid extraction (Folch method); ASE. | Saponification to remove lipids; Column chromatography. | High lipid content requires robust cleanup to prevent interference. |

Validation and Quality Assurance Considerations in Branched Alkane Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the entire analytical method must be validated. researchgate.net Method validation is a key component of a laboratory's Quality Assurance (QA) program. tandfonline.comgascertification.comvegascg.ae For a quantitative method targeting this compound, the following parameters must be rigorously evaluated:

Selectivity/Specificity: The method's ability to measure the analyte without interference from other components in the sample matrix. gavinpublishers.com This is often demonstrated by analyzing blank matrices and spiked samples to show that no interfering peaks are present at the analyte's retention time.

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration. This is determined by analyzing a series of standards of known concentrations and performing a linear regression. A high correlation coefficient (R² ≥ 0.99) is typically required. redalyc.org

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on a matrix spiked with a known amount of the analyte. gavinpublishers.com Recoveries are typically expected to be within a range of 80-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate precision). An RSD of <15% is often considered acceptable. scielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often calculated based on a signal-to-noise ratio of 3:1. redalyc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1. redalyc.org

Table 6: Key Method Validation Parameters in Hydrocarbon Analysis

| Parameter | Definition | Typical Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. gavinpublishers.com | No significant interfering peaks at the analyte retention time in blank samples. |

| Linearity (R²) | Correlation between concentration and instrument response. | ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 80 - 120% |

| Precision (% RSD) | Closeness of repeated measurements. scielo.br | ≤ 15% |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10 |

Biosynthetic Pathways and Biological Origins of Branched Alkanes

Microbial Biosynthesis of Branched-Chain Alkanes

The microbial production of branched-chain alkanes is an extension of the fatty acid synthesis (FAS) system. biorxiv.org Microorganisms have evolved or have been engineered to create branched fatty acid precursors that are subsequently converted into alkanes.

The biosynthesis of many branched-chain alkanes begins with the formation of branched-chain fatty acids (BCFAs). This process typically utilizes branched-chain amino acids such as leucine (B10760876), isoleucine, and valine as primers. These amino acids are first converted into their corresponding branched-chain α-keto acids. These α-keto acids then serve as starter units for the fatty acid synthase (FAS) machinery, in place of the usual acetyl-CoA primer, leading to the formation of a fatty acid with a branch point near the terminal end. frontiersin.org

For instance, primers derived from valine and leucine lead to the synthesis of iso-branched fatty acids, which have a methyl group on the penultimate carbon. Primers from isoleucine result in anteiso-branched fatty acids, with a methyl group on the antepenultimate carbon. gerli.com These BCFAs are the direct precursors to branched-chain alkanes. The final step involves the conversion of the fatty acid derivative (often an acyl-ACP) to an alkane, typically through a pathway involving reduction to an aldehyde followed by decarbonylation. nih.govresearchgate.net

The position of methyl branches along the carbon backbone of an alkane is determined during the fatty acid biosynthesis stage.

Terminal Branching: As described above, the most common forms of branching, iso- and anteiso-, are determined at the initiation step of fatty acid synthesis. gerli.com The selection of a specific branched-chain α-keto acid as a primer dictates the structure of the resulting terminally branched fatty acid. gerli.com These fatty acids have a methyl branch at the (n-1) or (n-2) position.

Mid-Chain Branching: The formation of alkanes with methyl groups in the middle of the carbon chain, such as 11,21-Dimethyltritriacontane, involves a different mechanism. Instead of using a branched primer, synthesis starts with a standard linear primer like acetyl-CoA. Methyl groups are then added to the growing acyl chain at specific positions. This is accomplished by methyltransferase enzymes that use S-adenosyl methionine (SAM) as a methyl donor. The introduction of methyl branches can also occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation steps of fatty acid synthesis. biorxiv.org The presence of multiple mid-chain branches, as in this compound, suggests a process involving multiple, specific methylation events on a long-chain fatty acid precursor before its final conversion to an alkane. This type of branching is observed in hydrocarbons from various insects and is linked to their fatty acid metabolism. cambridge.orgncsu.eduresearchgate.net

| Strategy | Description | Key Genes/Enzymes | Target Organism (Example) | Reference |

| Pathway Introduction | Introducing heterologous genes to establish an alkane-producing pathway. | aar (acyl-ACP reductase), ado (aldehyde-deformylating oxygenase) from cyanobacteria. | Escherichia coli | frontiersin.org, nih.gov, researchgate.net |

| Precursor Diversification | Modifying upstream fatty acid synthesis to generate branched precursors. | FabH2 from Bacillus subtilis (broader substrate specificity), branched-chain α-ketoacid dehydrogenase complex. | Escherichia coli | frontiersin.org, nih.gov |

| Flux Redirection | Deleting competing metabolic pathways to channel more carbon toward fatty acid and alkane production. | Deletion of fatty aldehyde reductases or β-oxidation pathway genes. | Escherichia coli, Synechocystis | frontiersin.org, researchgate.net |

| Combinatorial Biosynthesis | Assembling functional domains from different biosynthetic pathways to create novel production routes. | Combining modules from different Polyketide Synthase (PKS) or fatty acid synthase (FAS) systems. | Engineered microbes | frontiersin.org |

| Enzyme Engineering | Modifying key enzymes through rational design or directed evolution to improve catalytic efficiency or alter substrate specificity. | Engineering ADO or AAR for higher turnover or different chain-length preference. | Engineered microbes | frontiersin.org |

These genetic modifications have successfully enabled or boosted the production of both straight-chain and branched alkanes in model organisms like E. coli, with reported titers reaching hundreds of milligrams per liter. frontiersin.org

Biogenic Sources of Long-Chain and Highly Branched Alkanes in Diverse Ecosystems

Long-chain and highly branched alkanes are produced by a variety of organisms and serve as important biomarkers in geological sediments, indicating the past presence of specific microbial communities. unl.ptfrontiersin.org

Cyanobacteria are notable producers of specific branched alkanes. researchgate.net

A characteristic feature of many cyanobacteria is the synthesis of 7- and 8-methylheptadecanes. unl.pt

Filamentous species such as Calothrix scopulorum can produce a complex mixture of mono-, di-, and trimethylheptadecanes. unl.pt

The soil cyanobacterium Microcoleus vaginatus is known to produce over 60 different types of branched alkanes. unl.pt, researchgate.net

Branched alkanes with chain lengths of C17 to C20 are often considered biomarkers for cyanobacterial contributions to sedimentary organic matter. unl.pt

Algae are primarily known for producing high quantities of straight-chain alkanes, such as C15, C17, and C21. frontiersin.org The green microalga Botryococcus braunii is an exceptionally prolific producer of liquid hydrocarbons. frontiersin.org While less common, the presence of long-chain branched alkanes in sediments has sometimes been linked to the bacterial transformation of algal biomass. frontiersin.org Studies of Antarctic microbes have found branched alkenes exclusively in cyanobacteria, but not in the green algae sampled. nii.ac.jp

Bacteria are a primary source of branched-chain fatty acids, the precursors to branched alkanes. The presence of iso- and anteiso-branched lipids in environmental samples is often used as a biomarker for bacterial biomass. gerli.comunl.pt

Bacteria from the genus Bacillus are well-known for having high proportions of branched-chain fatty acids in their membranes. gerli.com

Sulfate-reducing bacteria have also been reported to produce hydrocarbons. frontiersin.org

In lake sediments, the abundance of certain long-chain branched alkanes correlates with biomarkers for aquatic heterotrophic bacteria. frontiersin.org

Fungi, including yeasts, are also capable of synthesizing a wide range of hydrocarbons, which includes not only n-alkanes but also unsaturated and branched varieties. frontiersin.orgfrontiersin.org

Long-chain alkanes are predominant in many fungi. frontiersin.org

Spores from several fungal species have been found to contain odd-chain n-alkanes, and in some cases, even-chain and branched alkanes have been identified. nih.gov

While the capacity for production is known, the specific enzymatic pathways for branched alkane synthesis in fungi are not as well characterized as those in bacteria. nih.gov

Elucidation of Plant and Animal Metabolic Pathways

The biosynthesis of branched alkanes, including this compound, involves complex enzymatic pathways that are primarily studied in insects, with analogous but less specific information available for plants.

Animal Metabolic Pathways (Insects)

In insects, the synthesis of cuticular hydrocarbons is a multi-step process that originates from primary metabolism. The general pathway for dimethyl-branched alkanes is understood to proceed as follows:

Research has shown that these hydrocarbons are synthesized in specialized cells called oenocytes and are then transported via lipophorin proteins in the hemolymph to the cuticle, where they form the protective waxy layer. researchgate.net The specific composition of CHCs, including the presence and position of methyl branches, can be critical for species and sex recognition, functioning as contact pheromones. researchgate.net

Plant Metabolic Pathways

Plants also produce a diverse array of surface waxes, which include alkanes, to protect against environmental stressors. wiley.com The general pathway for alkane biosynthesis in plants shares similarities with that in insects, starting with the elongation of fatty acids to produce VLCFAs. wiley.com This process occurs in the endoplasmic reticulum. oup.com

The subsequent steps, known as the decarbonylation pathway, involve two core enzymes:

While plants are known to produce branched alkanes, the specific mechanisms for incorporating multiple methyl groups to form compounds like this compound are not as well-elucidated as in insects. wiley.com The precursors for branched-chain fatty acids in plants are also believed to be derived from branched-chain amino acids. However, much of the research has focused on straight-chain alkanes or those with a single iso- or anteiso-branch. oup.com The presence of complex dimethylalkanes like this compound in plants is not widely documented in current literature.

Table 2: Documented Biological Occurrence of this compound

This compound has been identified as a natural product in several insect species, where it is a component of the complex mixture of cuticular hydrocarbons.

| Organism | Taxonomic Group | Context/Function | Source |

|---|---|---|---|

| Tsetse fly (Glossina tachinoides) | Insecta (Diptera) | Minor component of cuticular hydrocarbons, potential contact sex pheromone | researchgate.net |

| Butterflies (Coenonympha spp.) | Insecta (Lepidoptera) | Identified in chemical profiles related to species recognition | udelar.edu.uy |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Valine |

| Isoleucine |

| Carbon monoxide |

| Carbon dioxide |

Environmental Fate and Biotransformation of High Molecular Weight Branched Alkanes

Microbial Degradation of Branched Alkanes

The biodegradation of branched alkanes is a critical process in the natural attenuation of petroleum-contaminated environments. frontiersin.org A diverse range of bacteria, yeasts, and fungi have demonstrated the ability to utilize these compounds as a source of carbon and energy. frontiersin.orgresearchgate.net The efficiency of this degradation is dependent on the complexity of the alkane structure and the metabolic capabilities of the microbial community present. wiley.com

Under aerobic conditions, the initial attack on an alkane molecule requires the activation by oxygenases, which introduce oxygen atoms into the hydrocarbon structure. frontiersin.orgifpenergiesnouvelles.fr This initial step is often the rate-limiting factor in the degradation pathway. plos.org

Several key enzyme systems are responsible for the aerobic degradation of alkanes. These include:

Alkane Hydroxylases (AlkB): This well-characterized family of integral membrane non-heme iron monooxygenases is prevalent in bacteria that degrade medium-chain (C5–C11) and long-chain (>C12) n-alkanes. wiley.comijabbr.com While primarily associated with linear alkanes, some AlkB systems have shown activity towards branched structures. nih.gov The efficiency of these enzymes can be influenced by the position and nature of the branching. plos.org

Cytochrome P450 Monooxygenases (CYPs): This vast and versatile superfamily of heme-containing enzymes is found in all domains of life and plays a crucial role in the metabolism of a wide array of compounds, including alkanes. wiley.comfrontiersin.org Certain bacterial strains possess soluble cytochrome P450 enzymes, such as those from the CYP153 family, which are particularly effective at hydroxylating medium-chain alkanes (C5-C11) at the terminal position. frontiersin.orgnih.gov Fungi, like those from the genus Candida, also utilize cytochrome P450 enzymes for alkane degradation. frontiersin.org Some entomopathogenic fungi, such as Metarhizium robertsii and Beauveria bassiana, can use CYP enzymes to degrade branched hydrocarbons found on insect cuticles. plos.org

Methane (B114726) Monooxygenases (MMOs): While primarily responsible for the oxidation of methane, both soluble (sMMO) and particulate (pMMO) methane monooxygenases can co-oxidize short-chain alkanes (C2-C4). wiley.comifpenergiesnouvelles.fr The enzymes involved in the degradation of these shorter gaseous alkanes are often related to MMOs. nih.govfrontiersin.org

The initial oxidation of an alkane by these enzymes typically yields an alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, which can subsequently enter the central metabolic pathways of the microorganism, such as β-oxidation. wiley.comfrontiersin.org

Table 1: Key Aerobic Alkane Degrading Enzyme Systems

| Enzyme System | Organism Type | Substrate Range (Typical) | Cellular Location |

|---|---|---|---|

| Alkane Hydroxylase (AlkB) | Bacteria | C5-C16 | Integral Membrane |

| Cytochrome P450 (CYP153) | Bacteria | C6-C11 | Soluble |

| Methane Monooxygenase (MMO) | Bacteria | C1-C4 | Soluble/Particulate |

| Cytochrome P450 (CYP52) | Yeast | Long-chain alkanes | Membrane-bound |

In the absence of oxygen, the degradation of alkanes, including branched varieties, is a much slower process but plays a significant role in anoxic environments like petroleum reservoirs and contaminated sediments. wiley.comawi.de This process often relies on alternative electron acceptors such as nitrate (B79036) or sulfate (B86663), or occurs under methanogenic conditions. wiley.comiwaponline.com

A primary mechanism for the anaerobic activation of alkanes is the addition of the hydrocarbon to a fumarate (B1241708) molecule. wiley.comcdnsciencepub.com This reaction is catalyzed by the enzyme alkylsuccinate synthase (ASS), also known as methylalkyl-succinate synthase (MAS). cdnsciencepub.com This process forms an alkylsuccinate derivative, which can then be further metabolized. frontiersin.orgresearchgate.net This fumarate addition typically occurs at a subterminal carbon atom of the alkane. wiley.comiwaponline.com The detection of alkylsuccinates in environmental samples serves as a biomarker for in-situ anaerobic alkane degradation. researchgate.net

Anaerobic degradation of complex organic matter, including branched alkanes, often requires the cooperative metabolism of different microbial species, a process known as syntrophy. awi.denih.gov In methanogenic environments, the degradation of alkanes is carried out by a consortium of bacteria and archaea. tandfonline.com

The initial breakdown of the alkane is performed by bacteria, which produce intermediates such as acetate, hydrogen, and carbon dioxide. frontiersin.orgnih.gov These products are then consumed by methanogenic archaea, which generate methane. nih.govoup.com This interspecies transfer of metabolites is crucial because the initial degradation of the alkane is often thermodynamically unfavorable unless the products are kept at very low concentrations by the methanogens. nih.gov These syntrophic relationships are essential for the complete mineralization of hydrocarbons in anoxic settings. awi.detandfonline.com Studies of methanogenic consortia have identified bacteria from the families Syntrophaceae and Thermotogaceae as key players in alkane degradation. oup.com

The rate and extent of microbial degradation of high molecular weight branched alkanes are significantly influenced by a variety of environmental factors:

Temperature: Temperature affects both the physical properties of the alkanes and the metabolic rates of the microorganisms. mdpi.com Lower temperatures can decrease the bioavailability of alkanes and reduce the activity of degradative enzymes. mdpi.com

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is often a limiting factor for microbial growth and hydrocarbon degradation in many environments. biosphereplastic.com An excess of carbon from the alkanes can lead to the rapid depletion of these nutrients. biosphereplastic.com

Oxygen: In aerobic degradation, the availability of oxygen is paramount as it is a substrate for the initial oxygenase-catalyzed reaction. mdpi.com In anaerobic environments, the presence of suitable electron acceptors like nitrate or sulfate is necessary. wiley.com

pH: Microbial metabolic processes are sensitive to pH, with most hydrocarbon-degrading microbes preferring a pH near neutral (pH 7). ijcmas.com Extreme pH values can negatively impact enzymatic activity and microbial growth. ijcmas.com

Salinity: In marine and estuarine environments, salinity can influence the composition of the microbial community and the degradation rates. researchgate.net Halophilic (salt-loving) microbes are adapted to these conditions and play a key role in hydrocarbon degradation in saline environments. researchgate.net

Table 2: Influence of Environmental Parameters on Alkane Degradation

| Parameter | Optimal Condition for Degradation | Effect of Sub-optimal Conditions |

|---|---|---|

| Temperature | Mesophilic (20-45°C) or Thermophilic (45-80°C) depending on the microbial community | Reduced enzyme activity and microbial growth at low temperatures. mdpi.com |

| Nutrients | Balanced Carbon:Nitrogen:Phosphorus ratio | Limitation of microbial growth and metabolic activity. biosphereplastic.com |

| Oxygen | Present for aerobic degradation; absent for anaerobic degradation | Limits aerobic degradation; inhibits obligate anaerobes. mdpi.com |

| pH | Neutral (6.5-7.5) | Inhibition of enzymatic activity and microbial growth. ijcmas.com |

| Salinity | Varies with microbial community; halophiles required at high salinity | Can inhibit non-adapted microbes and affect hydrocarbon bioavailability. researchgate.net |

| Pressure | Atmospheric for most environments; high pressure for deep-sea piezophiles | Can inhibit non-adapted microbes. biosphereplastic.com |

Anaerobic Degradation Pathways (e.g., Methanogenic Degradation)

Secondary Organic Aerosol Formation from Branched Alkanes in Atmospheric Processes

While the low volatility of 11,21-Dimethyltritriacontane limits its presence in the gas phase, other smaller branched alkanes are recognized as significant precursors to the formation of Secondary Organic Aerosols (SOA). copernicus.orgnih.gov SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere, creating products with lower volatility that can partition into the aerosol phase. d-nb.inforesearchgate.net

The atmospheric oxidation of alkanes is primarily initiated by reaction with the hydroxyl radical (OH). researchgate.net This initial reaction is followed by a complex series of steps that can lead to the formation of various oxygenated products. For large alkanes, these oxidation products can be of sufficiently low volatility to condense and form new aerosol particles or add mass to existing ones.

Research has shown that molecular structure is a key factor in determining the SOA yield from an alkane precursor. rsc.org For alkanes with an equivalent number of carbon atoms, the general trend for SOA yield is:

Cyclic Alkanes > Linear Alkanes > Branched Alkanes d-nb.infocopernicus.org

The lower SOA yield for branched alkanes is attributed to differences in the reaction pathways of the intermediate alkoxy radicals formed during oxidation. Branching in the carbon skeleton can favor fragmentation reactions, which break the molecule into smaller, more volatile products that are less likely to contribute to SOA formation. copernicus.org In contrast, the oxidation of linear and cyclic alkanes is more likely to produce larger, less volatile multifunctional compounds.

Table 2: Relative SOA Mass Yields from Different Alkane Structures

| Alkane Type (Same Carbon Number) | Relative SOA Mass Yield | Primary Reason |

| Cyclic Alkanes | Highest | Forms less volatile, multifunctional products. |

| Linear Alkanes | Intermediate | Efficiently forms low-volatility products. |

| Branched Alkanes | Lowest | Increased likelihood of fragmentation into more volatile products. nih.govd-nb.infocopernicus.org |

This table provides a generalized comparison based on smog chamber studies of various alkanes. The specific SOA yield for this compound has not been experimentally determined but is expected to follow the trend for large branched alkanes.

Computational and Theoretical Investigations of Branched Hydrocarbons

Molecular Modeling of Branched Alkane Structures and Conformations

The study of branched alkanes, such as 11,21-Dimethyltritriacontane, through molecular modeling provides crucial insights into their three-dimensional structures and conformational preferences. These computational approaches allow for the examination of molecular geometries and energies, which are fundamental to understanding their physical and chemical properties.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometries of molecules. DFT methods are used to calculate the conformational energies of organic molecules, including complex branched alkanes. nih.gov The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. wiley.com For instance, functionals like B3LYP and those from the M06 and M05 series have shown good performance for main-group chemistry and can address challenges like alkane branching. wiley.com

The fundamental principle of DFT is that the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This simplifies the many-body problem, making it computationally feasible to study large molecules. arxiv.orgimperial.ac.uk The Kohn-Sham formalism is a common approximation used in DFT calculations. mdpi.com

Recent advancements in DFT include the development of neural network-based functionals, which aim to improve the accuracy of exchange-correlation energy approximations. arxiv.org The performance of these methods is often evaluated by their ability to predict molecular geometries and energies accurately. arxiv.org For long-chain alkanes, achieving accurate conformational energies is critical for understanding their behavior in various environments. chemrxiv.org

Table 1: Key Aspects of Density Functional Theory (DFT) in Branched Alkane Analysis

| Feature | Description | Relevance to Branched Alkanes |

| Fundamental Principle | Ground-state properties are a functional of the electron density. arxiv.org | Allows for computationally efficient analysis of large molecules like this compound. |

| Kohn-Sham Equations | A method to solve for the electron density of a fictitious system of non-interacting particles. mdpi.com | Forms the practical basis for most DFT calculations on molecular systems. |

| Functionals | Approximations for the exchange-correlation energy (e.g., B3LYP, M06-2X). wiley.com | The choice of functional is crucial for accurately describing the subtle energetic differences between conformers of branched alkanes. |

| Basis Sets | A set of functions used to represent the electronic wavefunctions. wiley.com | Larger basis sets generally lead to more accurate results but at a higher computational cost. |

| Applications | Calculation of molecular structures, reaction energies, and spectroscopic properties. wiley.com | Enables the prediction of stable conformations and the investigation of reaction pathways involving branched alkanes. |

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. acs.org These methods are essential for obtaining highly accurate results, especially for systems where experimental data is scarce. For long-chain hydrocarbons, ab initio calculations can elucidate structural features and electronic properties. mdpi.comuark.edu

Studies on infinitely long hydrocarbon chains using ab initio methods have investigated the effects of hydrogen dissociation and cross-linking. mdpi.com For example, the removal of a hydrogen atom creates a dangling bond, leading to structural relaxation and changes in bond lengths and angles. mdpi.com When two such chains are in proximity, they can form a C-C bond, a process known as cross-linking. mdpi.com These calculations provide a fundamental understanding of the reactivity and stability of long-chain alkanes.

The choice of computational level, such as the B3LYP/6-31G(d) level of theory, is critical for obtaining reliable results for structural parameters, vibrational frequencies, and bond energies. acs.org For complex systems, these methods can be computationally demanding, but they provide a benchmark for less computationally intensive methods. nih.gov

Table 2: Findings from Ab Initio Studies on Hydrocarbon Chains

| Phenomenon | Observation | Significance |

| Hydrogen Dissociation | Removal of a hydrogen atom leads to the formation of a dangling bond and structural reorganization. mdpi.com | This is a fundamental step in many chemical reactions involving alkanes, including oxidation and pyrolysis. |

| Cross-Linking | Two hydrocarbon chains with dangling bonds can approach each other and form a new C-C bond. mdpi.com | This process is relevant to polymer chemistry and the formation of larger molecular structures from smaller alkane units. |

| Bond Length and Angle Variation | Significant changes in bond lengths and angles are observed around the site of a dangling bond. mdpi.com | These structural changes affect the overall conformation and reactivity of the molecule. |

Configurational Bias Monte Carlo Simulations for Adsorption Phenomena

Configurational Bias Monte Carlo (CBMC) is a simulation technique specifically developed for studying long-chain molecules, such as alkanes. acs.orgepfl.ch It is particularly useful for investigating adsorption phenomena, where molecules interact with a surface or a porous material. acs.orgaps.orgnih.gov The CBMC method enhances the efficiency of sampling different molecular conformations, which is a major challenge in simulations of long-chain alkanes. epfl.chaps.org

CBMC simulations have been used to study the adsorption of linear and branched alkanes in various materials, including zeolites and carbon nanotubes. acs.orgaps.orgnih.gov These simulations can predict adsorption isotherms, which describe the amount of adsorbed substance as a function of pressure at a constant temperature. acs.orgnih.gov For branched alkanes, these simulations have revealed interesting behaviors, such as inflection points in the adsorption isotherms, which are attributed to the specific way these molecules pack within the pores of the adsorbent material. acs.org

The interaction energy between the alkane and the adsorbent is a key factor determining the adsorption behavior. nih.govnih.gov CBMC simulations allow for the calculation of these interaction energies and can identify preferential adsorption sites. nih.gov For example, in metal-organic frameworks (MOFs), the metal clusters are often the preferred sites for alkane adsorption. nih.gov

Simulation of Atmospheric Oxidation and Secondary Organic Aerosol Formation

The atmospheric oxidation of long-chain alkanes, including branched species, is a significant source of secondary organic aerosols (SOA), which have important implications for air quality and climate. copernicus.orgresearchgate.net Computational models are essential for understanding the complex chemical processes involved in SOA formation.

Implementation of GECKO-A and UNIPAR Models

The Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) is a tool that automatically generates detailed gas-phase chemical mechanisms for the oxidation of volatile organic compounds (VOCs). researchgate.netresearchgate.net It can produce reaction schemes involving thousands of oxidation products, providing a near-explicit representation of the atmospheric chemistry. researchgate.netd-nb.info However, the complexity of the mechanisms generated by GECKO-A can be a computational challenge, especially for large precursor molecules. copernicus.orgresearchgate.net

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is another tool used to predict SOA formation. copernicus.orgresearchgate.net UNIPAR simulates the multiphase reactions of hydrocarbons, including partitioning between the gas and aerosol phases, as well as reactions within the aerosol. copernicus.orgd-nb.info The model uses a lumping approach, where oxidation products are grouped based on their volatility and reactivity, to manage the complexity of the chemical system. copernicus.org

These models have been applied to study the SOA formation from a variety of alkanes, including linear and branched species. copernicus.orgresearchgate.netnsf.gov They have been instrumental in demonstrating the importance of long-chain alkanes as SOA precursors and in exploring the influence of environmental conditions, such as NOx levels, on SOA yields. copernicus.orgnsf.gov

Impact of Branching Architecture on Autoxidation and Volatility Characteristics

The molecular structure of an alkane, particularly its branching, has a significant impact on its potential to form SOA. copernicus.org Branched alkanes tend to produce more volatile oxidation products compared to linear alkanes with the same number of carbon atoms. copernicus.orgnsf.gov This is partly because the presence of alkyl branches can hinder autoxidation reactions, which are pathways that lead to the formation of low-volatility, highly oxygenated molecules (HOMs). copernicus.orgnih.gov

Autoxidation is a process involving sequential intramolecular hydrogen shifts in peroxy radicals (RO2), leading to the rapid addition of oxygen and the formation of products with significantly lower volatility than the parent alkane. nsf.govnih.gov The ability of an alkane to undergo autoxidation is influenced by the position and degree of branching. copernicus.org Some branching structures can reduce the rate of autoxidation, thereby decreasing the yield of low-volatility products and, consequently, the SOA yield. copernicus.org

Computational models like UNIPAR have been extended to account for the effects of branching on autoxidation and volatility. copernicus.org This is achieved by developing parameters that modify the product distributions based on the carbon length and branching structure of the precursor alkane. copernicus.org These model developments are crucial for accurately predicting the contribution of branched alkanes to SOA formation in urban and other environments. copernicus.orgresearchgate.net

Kinetic and Thermodynamic Analyses of Branched Alkane Reaction Mechanisms

The reaction mechanisms of large branched alkanes, such as this compound, are of significant interest in fields like combustion science and atmospheric chemistry. Computational and theoretical investigations provide a fundamental understanding of the kinetics and thermodynamics that govern the complex reaction pathways of these molecules. The sheer size and number of possible isomers and reaction intermediates make experimental studies challenging, positioning theoretical analysis as an indispensable tool.

Thermodynamically, branched alkanes are generally more stable than their straight-chain counterparts. nist.govmsu.edu This increased stability is reflected in their lower heats of combustion. For instance, isomers of butane (B89635) and pentane (B18724) show that branched structures have lower potential energy. msu.edu This stability arises from a combination of factors, including subtle variations in bond energies and steric interactions. msu.edu

From a kinetic perspective, the reactivity of different hydrogen atoms within a branched alkane varies significantly. The presence of tertiary carbon atoms, such as those at the C-11 and C-21 positions in this compound, introduces sites with weaker C-H bonds compared to primary and secondary C-H bonds. nist.gov This difference in bond dissociation energy directly influences the rates of hydrogen abstraction reactions, which are often the initial steps in oxidation and pyrolysis.

Investigations of Hydrogen Migration Reactions in Branched Alkyl Radicals

Once a hydrogen atom is abstracted from a branched alkane, a branched alkyl radical is formed. These radicals can undergo a variety of subsequent reactions, one of the most crucial being intramolecular hydrogen migration, or isomerization. nist.govoup.com In this process, a hydrogen atom from one part of the carbon chain transfers to the radical center, resulting in a new, isomeric radical. These reactions are key steps in the low-temperature combustion of hydrocarbons, as they can lead to chain branching, a process that accelerates combustion. mdpi.commdpi.com

Computational studies, employing methods like density functional theory (DFT) and high-level ab initio composite methods (e.g., G3MP2B3, CBS-Q, G4), have been instrumental in determining the kinetic parameters for these hydrogen transfer reactions. nist.govnih.govnih.gov The activation energy for a hydrogen migration reaction is highly dependent on the size of the transition state ring that is formed. nist.gov

Key Findings from Theoretical Studies:

Transition State Ring Size: Hydrogen migrations proceeding through five- or six-membered cyclic transition states (commonly referred to as 1,5- and 1,6-H shifts, respectively) are generally the most favorable. nist.gov They exhibit significantly lower activation barriers compared to migrations involving smaller, more strained rings (e.g., 1,3- or 1,4-H shifts) or larger, entropically disfavored rings. nist.govacs.org

Type of Hydrogen Transferred: The activation barrier for hydrogen migration is also sensitive to the type of C-H bond being broken (primary, secondary, or tertiary). The abstraction of a tertiary hydrogen is generally more facile than that of a secondary or primary hydrogen due to the lower bond dissociation energy. nist.gov For a molecule like this compound, this means that the hydrogens on the methyl branches and at the tertiary carbons are key participants in these reactions.

Effect of Branching: The presence of methyl groups, as in this compound, can influence the rates of hydrogen migration. Studies on methylalkyl radicals have shown that the activation energies for H-migrations can be lower than in their n-alkane counterparts. nih.gov This suggests that using kinetic parameters derived solely from n-alkanes may underpredict the importance of these isomerization reactions in branched alkane combustion. nih.gov

The following table, based on computational studies of long-chain alkyl radicals, provides representative activation energies for various types of hydrogen migration reactions. While specific values for this compound are not available, these data provide a strong basis for estimating the relative rates of different isomerization pathways.

| Type of H-Migration | Transition State Ring Size | Type of H Abstracted | Typical Activation Energy (kJ/mol) |

| 1,4-H Shift | 5-membered | Secondary | ~170 |

| 1,5-H Shift | 6-membered | Secondary | 75-80 |

| 1,6-H Shift | 7-membered | Secondary | 75-80 |

| 1,5-H Shift | 6-membered | Tertiary | Lower than secondary by 10-20 |

Note: Data are generalized from computational studies on various alkyl radicals and serve as illustrative examples. nist.gov

For the 11,21-dimethyltritriacontyl radical, numerous isomerization pathways are possible. For example, a radical formed at the C-2 position could undergo a 1,10-H shift to transfer a tertiary hydrogen from the C-11 methyl group, or a 1,20-H shift to transfer a hydrogen from the C-21 methyl group. However, based on theoretical principles, the most kinetically favorable reactions will be the 1,5- and 1,6-H shifts involving the secondary hydrogens along the long alkyl chains, as these reactions proceed through the least strained six- and seven-membered transition states. nist.gov

Implications for Combustion and Atmospheric Chemistry

The kinetic and thermodynamic parameters of branched alkane reactions, particularly hydrogen migration in their corresponding radicals, have profound implications for both combustion and atmospheric processes.

Combustion:

In the context of combustion, the isomerization of alkyl radicals is a cornerstone of low-temperature oxidation chemistry (approximately 600-900 K). sandia.gov Following a hydrogen shift, the newly formed radical can react with molecular oxygen (O2). This leads to a sequence of reactions that can produce hydroxyl (OH) radicals, which are highly reactive and can abstract another hydrogen from a fuel molecule, thus propagating the chain reaction. mdpi.com The formation of more than one radical from an initial single radical event is known as chain branching and is responsible for autoignition phenomena in engines. mdpi.com

Atmospheric Chemistry:

In the atmosphere, large alkanes are primarily removed through reaction with the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO3) radical at night. oup.comnorthampton.ac.uk This initial hydrogen abstraction produces an alkyl radical, which then rapidly adds molecular oxygen to form an alkylperoxy (RO2) radical. copernicus.org

Similar to combustion, these RO2 radicals can undergo intramolecular H-migration. copernicus.org These isomerization reactions are competitive with the RO2 radical's bimolecular reactions (e.g., with NO or HO2). The H-shift transforms the RO2 radical into a hydroperoxyalkyl radical (QOOH). sandia.gov This QOOH radical can undergo further reactions, including cyclization or decomposition, leading to the formation of a variety of oxygenated volatile organic compounds (OVOCs) and, under certain conditions, highly oxygenated molecules (HOMs). copernicus.org These products can have lower volatility than the parent alkane and can contribute to the formation and growth of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. oup.comusc.edu

The specific structure of this compound, with its long chain and methyl branches, will influence the types of oxidation products formed. The competition between different H-migration pathways within the peroxy radicals derived from it will dictate the distribution of functional groups in the resulting products, thereby affecting their volatility and potential to form aerosols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。